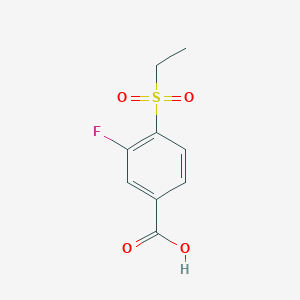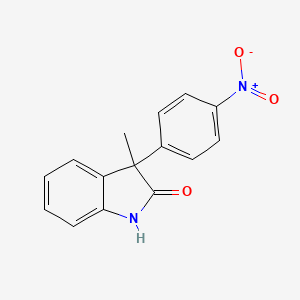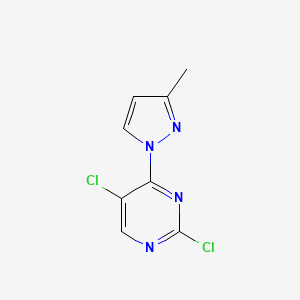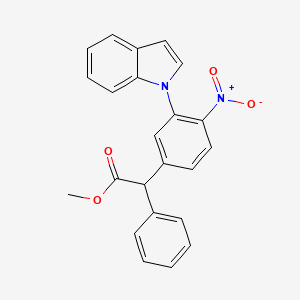
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the ethynyl moiety, which is further connected to the thiophene ring. The carboxylic acid group is located at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an appropriate ethynylating agent in the presence of a base. The hydroxycyclohexyl group can be introduced through a subsequent reaction with a cyclohexanone derivative under suitable conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Addition: The ethynyl group can participate in addition reactions with various reagents, forming addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Thiophenecarboxylic acid derivatives: These compounds have various substituents on the thiophene ring, affecting their chemical behavior and applications.
Cyclohexyl-substituted thiophenes: These compounds have different substituents on the cyclohexyl group, influencing their biological activities and industrial uses.
Propriétés
Formule moléculaire |
C13H14O3S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
5-[2-(1-hydroxycyclohexyl)ethynyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
Clé InChI |
XKATZEZOSUITPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CC2=CC=C(S2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



